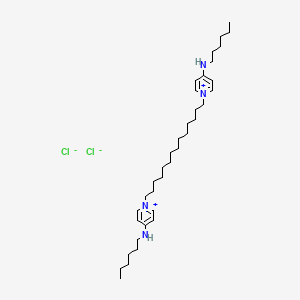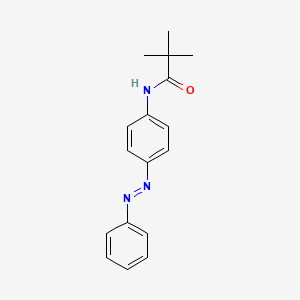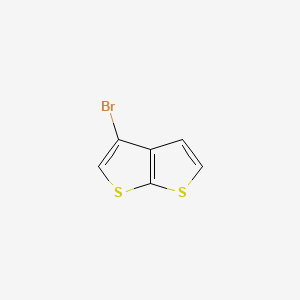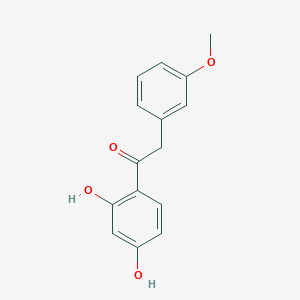
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones These compounds are characterized by the presence of hydroxyl groups attached to aromatic rings and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-phenylethan-1-one: Lacks the methoxy group on the aromatic ring.
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethan-1-one: Has the methoxy group in a different position.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can lead to distinct properties compared to similar compounds.
特性
CAS番号 |
89019-83-0 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O4/c1-19-12-4-2-3-10(7-12)8-14(17)13-6-5-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3 |
InChIキー |
ZLHIZVIKOIKMAB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC(=O)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
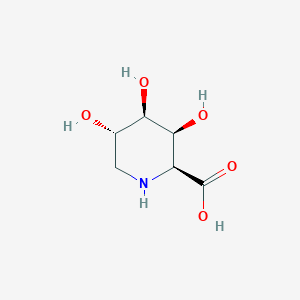
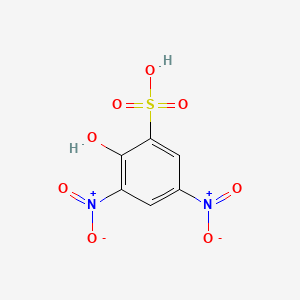
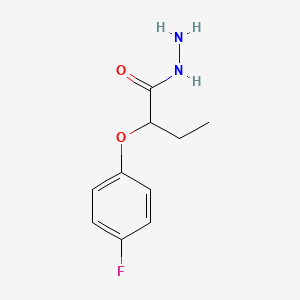

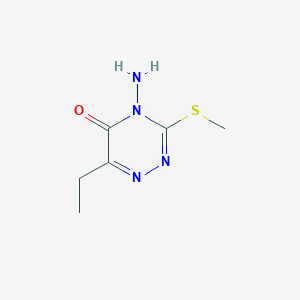
![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
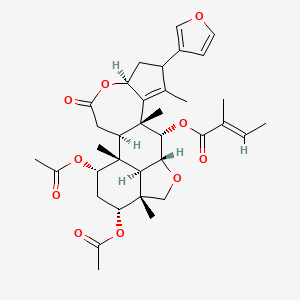
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
